Cas no 921837-02-7 (4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide)

4-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound featuring a chloro-substituted benzamide moiety linked to an ethyl-substituted oxindole core. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecule development. The chloro and oxindole groups enhance reactivity and binding affinity, making it valuable for targeted synthesis. Its well-defined molecular architecture allows for precise modifications, supporting applications in drug discovery and structure-activity relationship studies. The compound's stability and purity are critical for reproducible results in experimental settings. Suitable for controlled laboratory use, it adheres to standard handling protocols for halogenated and heterocyclic compounds.
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide structure
921837-02-7 structure
Product name:4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS No:921837-02-7
MF:C17H15ClN2O2
MW:314.766203165054
CID:6028480
PubChem ID:27639215

4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
    • 4-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
    • Benzamide, 4-chloro-N-(1-ethyl-2,3-dihydro-2-oxo-1H-indol-5-yl)-
    • 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzamide
    • AKOS001997766
    • F2257-0010
    • 921837-02-7
    • Inchi: 1S/C17H15ClN2O2/c1-2-20-15-8-7-14(9-12(15)10-16(20)21)19-17(22)11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3,(H,19,22)
    • InChI Key: RDEIQNWGOJTRSX-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CC(=O)N2CC)(=O)C1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 314.0822054g/mol
  • Monoisotopic Mass: 314.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 49.4Ų

4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2257-0010-10mg
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2257-0010-15mg
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2257-0010-40mg
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2257-0010-20μmol
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2257-0010-30mg
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2257-0010-3mg
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2257-0010-2mg
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2257-0010-25mg
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2257-0010-50mg
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2257-0010-5μmol
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921837-02-7 90%+
5μl
$63.0 2023-05-16

4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Related Literature

Additional information on 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Comprehensive Overview of 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS No. 921837-02-7)

The compound 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS No. 921837-02-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a chlorobenzamide moiety linked to an ethyl-substituted indolone core, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given its structural resemblance to bioactive scaffolds.

In recent years, the demand for small-molecule therapeutics and targeted drug delivery systems has surged, placing compounds like 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide at the forefront of innovation. Its CAS No. 921837-02-7 is frequently searched in academic databases and patent filings, reflecting its relevance in medicinal chemistry. The compound's synthetic versatility and bioactivity profile align with current trends in personalized medicine and high-throughput screening.

One of the most intriguing aspects of this compound is its potential role in addressing neurodegenerative diseases and inflammatory disorders. Preliminary studies suggest that its indole-derived framework may interact with key biological pathways, such as NF-κB signaling or apoptosis regulation. These findings have sparked discussions in forums and research communities, with queries like "How does 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide affect cell proliferation?" gaining traction.

From a synthetic perspective, the preparation of CAS No. 921837-02-7 involves multi-step organic reactions, including amide coupling and cyclization strategies. Optimizing its yield and purity is a common challenge, as noted in peer-reviewed journals. Researchers often explore green chemistry approaches to enhance the sustainability of its synthesis, a topic increasingly prioritized in pharmaceutical manufacturing.

The compound's physicochemical properties, such as solubility and stability, are critical for its application in drug formulation. Computational modeling and QSAR studies have been employed to predict its behavior in biological systems, addressing questions like "What is the bioavailability of 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide?" These insights are vital for advancing its development from bench to bedside.

In the context of intellectual property, CAS No. 921837-02-7 has been referenced in several patents, highlighting its commercial potential. Companies focusing on orphan drugs or rare disease treatments are particularly interested in its proprietary applications. This aligns with the growing market for niche therapeutics, where specificity and efficacy are paramount.

As the scientific community continues to explore the capabilities of 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, collaborations between academia and industry are expected to accelerate. Its integration into combinatorial libraries and AI-driven drug discovery platforms exemplifies the convergence of traditional chemistry and modern technology. For those seeking cutting-edge advancements, this compound represents a compelling case study in molecular innovation.

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